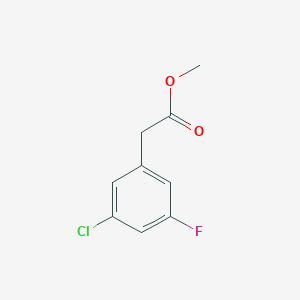

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester

Description

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which imparts unique chemical properties to the molecule

Properties

IUPAC Name |

methyl 2-(3-chloro-5-fluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHNTLDUAYAKTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester typically involves the esterification of (3-chloro-5-fluoro-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

Oxidation: The compound can undergo oxidation reactions to form more complex derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are employed to hydrolyze the ester.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used to oxidize the compound.

Major Products Formed

Substitution Reactions: Products with different functional groups replacing the chloro or fluoro substituents.

Hydrolysis: (3-chloro-5-fluoro-phenyl)-acetic acid and methanol.

Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in the development of high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is primarily determined by its ability to interact with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- (3-chloro-4-fluoro-phenyl)-acetic Acid Methyl Ester

- (2-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester

- (3-chloro-5-bromo-phenyl)-acetic Acid Methyl Ester

Uniqueness

(3-chloro-5-fluoro-phenyl)-acetic Acid Methyl Ester is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring. This unique arrangement imparts distinct chemical and physical properties to the compound, making it a valuable intermediate in various synthetic and industrial applications.

Biological Activity

(3-Chloro-5-fluoro-phenyl)-acetic acid methyl ester, also known by its CAS number 885681-63-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Target Interactions

The primary biological targets of this compound include various enzymes and proteins involved in cell cycle regulation and apoptosis. Notably, it has shown significant interaction with cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. The compound inhibits CDK7 through hydrogen bonding interactions with key amino acid residues, disrupting normal cell cycle regulation and transcription processes.

Biochemical Pathways

The inhibition of CDK7 leads to alterations in several biochemical pathways:

- Cell Cycle Regulation : The compound effectively induces cell cycle arrest in cancer cells, particularly affecting phases G1 and S.

- Apoptosis Induction : It promotes programmed cell death through the activation of apoptotic pathways, making it a candidate for cancer therapeutics.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Key findings include:

- Inhibition of Cell Proliferation : The compound has demonstrated high efficacy in inhibiting cell proliferation across various cancer cell lines, including acute myeloid leukemia (AML) cells. A specific case study reported a significant reduction in tumor size in xenograft models treated with this compound.

-

Mechanisms of Action : The anticancer effects are attributed to:

- Disruption of the cell cycle.

- Induction of apoptosis through caspase activation pathways.

Comparative Anticancer Activity

The following table summarizes the anticancer activity of this compound compared to related compounds:

| Compound Name | Anticancer Activity | Unique Mechanisms |

|---|---|---|

| This compound | High | Inhibition of CDK7, apoptosis induction |

| 4-Bromo-7-hydroxyisoindolin-1-one | Moderate | Bromine substitution increases potency |

| 5-Hydroxyisoindoline-1,3-dione | Low | Different oxidation state |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Research indicates:

- Broad-Spectrum Efficacy : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Its mechanism involves disruption of bacterial cell membranes and inhibition of DNA synthesis, making it a potential candidate for addressing antibiotic resistance.

Case Studies

A notable case study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of AML. This study emphasized the compound's ability to target specific oncogenic pathways, suggesting its potential for further development as a therapeutic agent.

Pharmacokinetics and Metabolism

Pharmacokinetic studies suggest that this compound exhibits high binding affinity and stability under standard laboratory conditions. Its absorption, distribution, metabolism, and excretion (ADME) properties are influenced by its chemical structure and interactions with transporters such as ATP-binding cassette (ABC) transporters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.